2,3-Dimethoxy-4-methylpyridine

描述

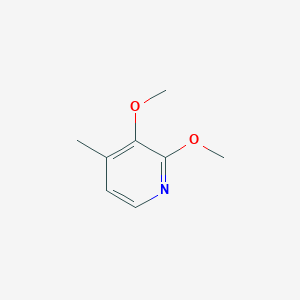

2,3-Dimethoxy-4-methylpyridine is a heterocyclic aromatic compound with the molecular formula C8H11NO2 It is characterized by a pyridine ring substituted with two methoxy groups at positions 2 and 3, and a methyl group at position 4

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-4-methylpyridine typically involves the reaction of 2,3-dimethoxypyridine with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced environmental impact compared to traditional batch processes.

化学反应分析

Types of Reactions: 2,3-Dimethoxy-4-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield the corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial and Antiviral Properties

Recent studies have identified pyridine derivatives, including DMMP, as promising candidates for antimicrobial and antiviral agents. The presence of the pyridine nucleus enhances the therapeutic properties of these compounds, making them effective against various pathogens. For instance, the incorporation of methoxy groups has been shown to improve the biological activity of pyridine derivatives against bacteria and viruses .

- Case Study: COVID-19 Research

In response to the COVID-19 pandemic, researchers have focused on developing new antiviral agents. DMMP and its derivatives have been explored for their potential efficacy against SARS-CoV-2. The structural modifications involving DMMP have led to compounds exhibiting significant antiviral activity, thus contributing to the search for effective treatments .

Antitumor Activity

DMMP has also been investigated for its antitumor properties. The compound's ability to interact with specific proteins involved in tumor growth has made it a subject of interest in cancer research. Studies indicate that DMMP derivatives can inhibit cell proliferation in various cancer cell lines, showcasing their potential as anticancer agents .

Synthetic Applications

Cross-Coupling Reactions

DMMP serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions allow for the formation of carbon-carbon bonds, facilitating the construction of complex molecular architectures. The stability and reactivity of DMMP make it an ideal candidate for synthesizing various pharmaceutical intermediates .

- Synthetic Methodologies

The synthetic routes involving DMMP often utilize palladium-catalyzed reactions, which have proven efficient in generating diverse chemical entities. Researchers have reported successful methodologies that incorporate DMMP into larger frameworks, enhancing the scope of drug discovery .

Pharmacological Insights

Dimethylamine Pharmacophore

The dimethylamine group present in DMMP contributes significantly to its pharmacological profile. This moiety is associated with a variety of therapeutic effects, including antimicrobial and anticancer activities. The flexibility in modifying the dimethylamine scaffold allows for tailored approaches in drug design, leading to compounds with improved efficacy and selectivity .

Comparative Analysis of DMMP Derivatives

The following table summarizes key derivatives of DMMP and their respective applications:

作用机制

The mechanism of action of 2,3-Dimethoxy-4-methylpyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

2,3-Dimethoxypyridine: Lacks the methyl group at position 4.

4-Methylpyridine: Lacks the methoxy groups at positions 2 and 3.

2,4-Dimethoxypyridine: Has methoxy groups at positions 2 and 4, but lacks the methyl group at position 3.

Uniqueness: 2,3-Dimethoxy-4-methylpyridine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dimethoxy-4-methylpyridine, and how are they optimized for yield and purity?

The synthesis of this compound derivatives typically involves multi-step protocols. For example, a five-step route starting from 2,3,5-trimethylpyridine includes:

N-oxidation to form the pyridine N-oxide.

Nitration to introduce nitro groups.

Nucleophilic substitution with methoxy groups.

Alcoholation to generate hydroxymethyl intermediates.

Chloromethylation to finalize the structure.

Optimization focuses on reaction time, temperature, and solvent selection. Characterization via 1H NMR, FT-IR, and HPLC ensures purity (>99%) and structural confirmation .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Key methods include:

- 1H NMR : Confirms substituent positions and integration ratios.

- FT-IR : Identifies functional groups (e.g., methoxy C-O stretches at ~1250 cm⁻¹).

- HPLC : Quantifies purity and detects impurities using reverse-phase columns with UV detection.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

These techniques are critical for verifying synthetic intermediates and final products .

Q. How do solvent polarity and temperature influence the stability of this compound in solution?

Stability studies recommend:

- Polar aprotic solvents (e.g., DMSO, DMF) for long-term storage, as they minimize hydrolysis.

- Low temperatures (2–8°C) to reduce oxidative degradation.

- pH control (neutral to slightly acidic) to prevent demethylation.

Experimental validation via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar pyridine derivatives?

Contradictions (e.g., overlapping NMR peaks or ambiguous IR bands) require:

- Multi-technique cross-validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography.

- Computational modeling : Compare experimental spectra with DFT-simulated data.

- Isotopic labeling : Use deuterated analogs to isolate specific vibrational modes.

For example, ambiguities in methoxy group assignments can be resolved via NOESY correlations .

Q. What strategies optimize oxidative cyclization reactions involving this compound precursors?

Green chemistry approaches are prioritized:

- Oxidant selection : Sodium hypochlorite in ethanol achieves >70% yield with minimal waste .

- Solvent effects : Ethanol enhances reaction kinetics vs. hazardous alternatives like DCM.

- Catalyst-free conditions : Room-temperature reactions reduce energy input.

Process optimization via DoE (Design of Experiments) can balance variables like stoichiometry and reaction time .

Q. How are mechanistic pathways elucidated for reactions involving this compound?

Mechanistic studies employ:

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.

- Trapping intermediates : Use quench experiments to isolate transient species (e.g., hydrazine intermediates).

- Computational studies : DFT calculations map energy profiles for key steps (e.g., cyclization barriers).

For example, oxidative ring closure mechanisms are probed via LC-MS monitoring of intermediate oxidation states .

Q. What methodologies detect and quantify trace impurities in this compound batches?

Impurity profiling involves:

属性

IUPAC Name |

2,3-dimethoxy-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-4-5-9-8(11-3)7(6)10-2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHOFYAVLFMJKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901305644 | |

| Record name | 2,3-Dimethoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227602-44-9 | |

| Record name | 2,3-Dimethoxy-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227602-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。